molecular formula C11H10BrNO2 B8188351 5-Bromo-indolizine-3-carboxylic acid ethyl ester

5-Bromo-indolizine-3-carboxylic acid ethyl ester

Cat. No.: B8188351
M. Wt: 268.11 g/mol
InChI Key: BPAFBQSBPKWPHZ-UHFFFAOYSA-N
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Description

5-Bromo-indolizine-3-carboxylic acid ethyl ester is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The bromine atom at the 5-position and the ethyl ester group at the 3-position of the indolizine ring make this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-indolizine-3-carboxylic acid ethyl ester typically involves the bromination of indolizine-3-carboxylic acid ethyl ester. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-indolizine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indolizine ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 5-substituted indolizine-3-carboxylic acid ethyl ester derivatives.

    Reduction: Formation of indolizine-3-carboxylic acid ethyl alcohol.

    Oxidation: Formation of oxidized indolizine derivatives.

Scientific Research Applications

5-Bromo-indolizine-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-indolizine-3-carboxylic acid ethyl ester is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and the indolizine ring may facilitate binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Indolizine-3-carboxylic acid ethyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-indolizine-3-carboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    5-Fluoro-indolizine-3-carboxylic acid ethyl ester: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Uniqueness

5-Bromo-indolizine-3-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially its biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

ethyl 5-bromoindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-7-6-8-4-3-5-10(12)13(8)9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAFBQSBPKWPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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